3-Benzoylacrylic acid

Beschreibung

Overview of 3-Benzoylacrylic Acid as a Core Chemical Entity

This compound, systematically known as (2E)-4-oxo-4-phenylbut-2-enoic acid, is an organic compound with the chemical formula C₁₀H₈O₃. nih.govfishersci.ca It belongs to the class of keto acids, characterized by the presence of both a ketone and a carboxylic acid functional group. nih.gov Structurally, it features a benzoyl group attached to a reactive α,β-unsaturated carboxylic acid backbone. nih.gov This arrangement of functional groups makes it a versatile bifunctional molecule. The compound typically appears as a yellow crystalline powder and is largely insoluble in water. nih.govfishersci.cachemicalbook.comthomassci.com The majority of commercially available this compound exists predominantly in the trans configuration, which is the more stable isomer. nih.govorgsyn.org

Historical Context of Research and Initial Investigations

Early investigations into this compound primarily focused on its synthesis. One of the foundational methods for its preparation is the Friedel-Crafts acylation of benzene (B151609) with maleic anhydride (B1165640) in the presence of a Lewis acid catalyst like aluminum chloride. orgsyn.orgacs.org This method, based on the work of von Pechmann and others, established a reliable route to the compound. orgsyn.org Alternative historical syntheses have also been reported, including the reaction of phenylzinc chloride with maleic anhydride and the bromination of 3-benzoylpropionic acid followed by dehydrohalogenation. orgsyn.org Early literature also documents some controversy regarding reaction conditions and product outcomes, such as in the reaction of resorcinol (B1680541) dimethyl ether with maleic anhydride, where this compound derivatives could be formed as minor or major products depending on the specific conditions employed. acs.org These initial studies were crucial in making this compound and its derivatives accessible for further chemical exploration.

Contemporary Significance in Organic Synthesis and Medicinal Chemistry

In modern chemistry, this compound serves as a valuable building block and intermediate. chemscene.com Its conjugated system and multiple reaction sites allow for its use in a variety of synthetic transformations. It is a key precursor in the synthesis of diverse heterocyclic compounds through multicomponent and domino reactions. researchgate.net For instance, it reacts with morpholine (B109124) to yield 2-morpholin-4-yl-4-oxo-4-phenyl-butyric acid. fishersci.cachemicalbook.com

A significant application lies in palladium-catalyzed cross-coupling reactions. Researchers have demonstrated that 3-benzoylacrylic acids can undergo decarboxylative arylation with arylboronic acids or aryl halides to produce chalcone (B49325) derivatives, which are important scaffolds in medicinal chemistry. acs.org The compound also participates in Diels-Alder reactions, serving as a dienophile to construct complex polycyclic systems. acs.org

From a medicinal chemistry perspective, this compound and its esters are important intermediates in the synthesis of pharmaceuticals. guidechem.com Notably, its ester form, ethyl 3-benzoylacrylate, is a known impurity and intermediate in the production of Enalapril, an angiotensin-converting enzyme (ACE) inhibitor used to treat hypertension. chemdad.comgoogle.com Furthermore, derivatives of this compound have been investigated for their potential to reactivate the tumor suppressor protein p53, highlighting its relevance in the development of potential cancer therapeutics. researchgate.net

Properties of this compound

Below are the key physical and chemical properties of this compound.

| Identifier | Value |

|---|---|

| IUPAC Name | (2E)-4-oxo-4-phenylbut-2-enoic acid nih.govsigmaaldrich.com |

| CAS Number | 583-06-2 nih.govfishersci.cathomassci.comsigmaaldrich.com |

| Molecular Formula | C₁₀H₈O₃ nih.govfishersci.ca |

| Molecular Weight | 176.17 g/mol nih.gov |

| InChI Key | PLPDHGOODMBBGN-VOTSOKGWSA-N fishersci.casigmaaldrich.com |

| SMILES | C1=CC=C(C=C1)C(=O)C=CC(=O)O fishersci.ca |

| Property | Value |

|---|---|

| Physical Form | Solid, Yellow crystalline powder nih.govthomassci.comsigmaaldrich.com |

| Melting Point | 93-97 °C fishersci.cathomassci.comsigmaaldrich.com |

| Boiling Point | 333.9 °C at 760 mmHg sigmaaldrich.com |

| Solubility | Insoluble in water fishersci.cachemicalbook.com |

Detailed Research Findings

Research into this compound has unveiled its utility in constructing complex molecular architectures. A notable area of investigation is its role in palladium-catalyzed reactions. A study published in The Journal of Organic Chemistry details a method for the synthesis of chalcones via the palladium-catalyzed decarboxylative arylation of 3-benzoylacrylic acids. acs.org This process involves reacting the acid with arylboronic acids in the presence of a copper salt oxidant, providing an efficient route to a class of compounds with significant biological activity. acs.org

The reactivity of this compound as a dienophile in Diels-Alder reactions has also been explored. Its reaction with dienes like isoprene (B109036) leads to the formation of tetrahydroanthraquinone (B8792033) precursors, demonstrating its utility in building polycyclic frameworks. acs.org

Furthermore, the compound is a key starting material for synthesizing various heterocyclic systems. For example, its reaction with ortho-phenylenediamines has been studied to produce complex fused heterocyclic structures. researchgate.net The inherent reactivity of its α,β-unsaturated keto-acid system allows it to participate in Michael addition reactions, a key step in many synthetic sequences. For instance, the Michael addition of various nucleophiles to this compound esters is a crucial step in the synthesis of pril-based antihypertensive drugs. google.com Research has also focused on the stereochemistry of these additions, with studies on the enantioselective Michael addition to ethyl 3-benzoylacrylate catalyzed by guanidine, demonstrating efforts to control the chirality of the resulting products. chemdad.com

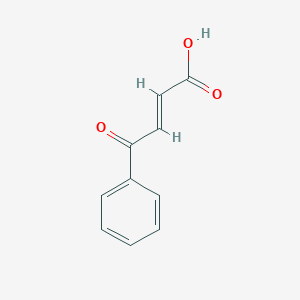

Structure

2D Structure

Eigenschaften

IUPAC Name |

(E)-4-oxo-4-phenylbut-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8O3/c11-9(6-7-10(12)13)8-4-2-1-3-5-8/h1-7H,(H,12,13)/b7-6+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLPDHGOODMBBGN-VOTSOKGWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)C=CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C(=O)/C=C/C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1060392, DTXSID30901612 | |

| Record name | 2-Butenoic acid, 4-oxo-4-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1060392 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | NoName_745 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30901612 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Yellow odorless crystalline powder; [Alfa Aesar MSDS] | |

| Record name | 3-Benzoylacrylic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20318 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

17812-07-6, 583-06-2 | |

| Record name | (2E)-4-Oxo-4-phenyl-2-butenoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17812-07-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzoylacrylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000583062 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Benzoylacrylic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=143 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Butenoic acid, 4-oxo-4-phenyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Butenoic acid, 4-oxo-4-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1060392 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-benzoylacrylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.634 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-Butenoic acid, 4-oxo-4-phenyl-, (2E) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.114.584 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 3 Benzoylacrylic Acid and Its Derivatives

Established Laboratory Synthetic Routes

Several laboratory-scale methods have been established for the synthesis of 3-benzoylacrylic acid and its derivatives. These routes offer varying yields and employ different reaction mechanisms to achieve the target molecule.

Friedel-Crafts Acylation Reactions with Maleic Anhydride (B1165640) and Aromatic Substrates

A primary and widely utilized method for synthesizing this compound is the Friedel-Crafts acylation of an aromatic substrate, such as benzene (B151609), with maleic anhydride. orgsyn.orgasianpubs.orggoogle.comgoogle.comgoogle.com This electrophilic aromatic substitution reaction is typically catalyzed by a Lewis acid, most commonly anhydrous aluminum chloride (AlCl₃). orgsyn.orgasianpubs.orggoogle.com

The reaction mechanism involves the formation of an acylium ion from the interaction of maleic anhydride and the Lewis acid catalyst. byjus.comyoutube.comsigmaaldrich.com This electrophile then attacks the aromatic ring, leading to the formation of a ketone. wikipedia.orgorganic-chemistry.org The product, being a ketone, can form a stable complex with the Lewis acid, necessitating the use of stoichiometric amounts of the catalyst. wikipedia.orgorganic-chemistry.org The reaction is completed by an aqueous workup to decompose the complex and yield the desired this compound. wikipedia.org

Derivatives of this compound can be synthesized by using substituted benzenes as the aromatic substrate. nih.gov The nature and position of the substituents on the aromatic ring can influence the reactivity and the regioselectivity of the acylation reaction.

Table 1: Key Aspects of Friedel-Crafts Acylation for this compound Synthesis

| Aspect | Description | References |

| Reactants | Maleic anhydride and an aromatic substrate (e.g., benzene). | orgsyn.orgasianpubs.orggoogle.comgoogle.comgoogle.com |

| Catalyst | Typically a strong Lewis acid, such as aluminum chloride (AlCl₃). | orgsyn.orgasianpubs.orggoogle.com |

| Mechanism | Electrophilic aromatic substitution involving an acylium ion intermediate. | byjus.comyoutube.comsigmaaldrich.com |

| Key Feature | Requires stoichiometric amounts of the Lewis acid catalyst due to product complexation. | wikipedia.orgorganic-chemistry.org |

| Workup | Aqueous workup is necessary to decompose the catalyst-product complex. | wikipedia.org |

Condensation-Hydrolysis-Dehydration Protocols

An alternative synthetic approach involves a sequence of condensation, hydrolysis, and dehydration steps. orgsyn.org One such protocol begins with the condensation of acetophenone (B1666503) with glyoxylic acid. google.comgoogleapis.comgoogle.com This is followed by esterification and subsequent dehydration to yield the alkyl ester of this compound. googleapis.com The dehydration step is often accomplished through azeotropic distillation. googleapis.comgoogle.com Hydrolysis of the resulting ester then furnishes this compound. libretexts.org

Another variation of this protocol involves the condensation of acetophenone and chloral, which, after hydrolysis and dehydration, also yields this compound. orgsyn.org

Bromination and Subsequent Dehydrohalogenation Pathways

This compound can also be prepared through the bromination of β-benzoylpropionic acid, followed by dehydrohalogenation. orgsyn.orgresearchgate.net β-Benzoylpropionic acid can be synthesized via the Friedel-Crafts reaction of succinic anhydride with benzene. orgsyn.org The subsequent bromination introduces a bromine atom, which is then eliminated through a dehydrohalogenation reaction to form the α,β-unsaturated double bond characteristic of this compound. orgsyn.orgdss.go.th

Reactions Involving Phenylzinc Chloride and Maleic Anhydride

The reaction of an organometallic reagent, specifically phenylzinc chloride, with maleic anhydride provides another route to this compound. orgsyn.org This method is noted to be less prone to the 1,4-addition side products that can occur with more reactive organometallic reagents like Grignard reagents. acs.org The use of the less reactive phenylzinc chloride allows for the isolation of this compound in a reasonable yield. acs.org

Condensation of Activated Esters with Benzene and Aluminum Chloride

This method involves the condensation of the acid chloride of ethyl hydrogen maleate (B1232345) with benzene in the presence of aluminum chloride. orgsyn.org The initial condensation reaction is a Friedel-Crafts acylation. Following the condensation, hydrolysis of the resulting ester is performed to yield this compound. orgsyn.org

Industrial Scale Production Processes

On an industrial scale, the synthesis of this compound and its esters often prioritizes efficiency, cost-effectiveness, and the use of readily available starting materials. The Friedel-Crafts acylation of benzene with maleic anhydride is a commonly employed method in industrial production. google.comgoogle.comgoogle.com

Table 2: Comparison of Synthetic Routes for this compound

| Synthetic Route | Starting Materials | Key Reagents | Advantages | References |

| Friedel-Crafts Acylation | Maleic anhydride, Benzene | AlCl₃ | Well-established, good yields | orgsyn.orgasianpubs.orggoogle.comgoogle.comgoogle.com |

| Condensation-Hydrolysis-Dehydration | Acetophenone, Glyoxylic acid | Acid/Base catalysts | Can be performed as a "one-pot" reaction | orgsyn.orggoogle.comgoogleapis.comgoogle.com |

| Bromination-Dehydrohalogenation | β-Benzoylpropionic acid | Bromine, Base | Alternative to direct acylation | orgsyn.orgresearchgate.net |

| Phenylzinc Chloride Reaction | Maleic anhydride, Phenylzinc chloride | Phenylzinc chloride | Avoids 1,4-addition side products | orgsyn.orgacs.org |

| Activated Ester Condensation | Ethyl hydrogen maleate acid chloride, Benzene | AlCl₃ | Utilizes an activated ester | orgsyn.org |

Challenges and Solutions in Controlling Geometrical Isomerism

The synthesis of this compound often results in a mixture of cis and trans geometrical isomers. The trans isomer is generally the more stable and desired product. orgsyn.orgbeilstein-journals.org Controlling the stereoselectivity of the reaction is a significant challenge.

One common synthetic route is the Friedel-Crafts acylation of benzene with maleic anhydride, which typically yields the trans-β-benzoylacrylic acid. orgsyn.org The evidence suggests that the product obtained from this method is the trans form. orgsyn.org However, the esterification of β-benzoylacrylic acid with alcohols can be problematic, with some reports indicating that the resulting ethyl ester is difficult to purify, and the geometrical isomerism of the product is not always clear. google.com

To address this, methods have been developed to specifically synthesize the trans-β-benzoylacrylic acid ester. One such process involves the dealcoholization of the by-product formed during the esterification of β-benzoylacrylic acid in the presence of an acid catalyst, which allows for the production of the high-purity trans isomer. google.com The most stable conformation of this compound has the benzoyl and carboxylic groups in a trans orientation to each other. beilstein-journals.org

Optimization Strategies for Yield and Purity in Large-Scale Synthesis

For the large-scale production of this compound, the Friedel-Crafts reaction between maleic anhydride and benzene using aluminum chloride as a catalyst is a common method. orgsyn.org Optimization of this process is crucial for achieving high yields and purity.

A reported large-scale procedure involves reacting 170 g of maleic anhydride with 1 kg of dry benzene and 1 kg of aluminum chloride. orgsyn.org The aluminum chloride is added in portions to control the reaction, which is then heated. orgsyn.org After decomposition of the reaction complex with ice and hydrochloric acid, the product is isolated. orgsyn.org This method can yield 80-85% of β-benzoylacrylic acid. orgsyn.org A separate preparation on a smaller scale yielded 87% of the product. orgsyn.org

Purification strategies involve dissolving the crude product in a sodium carbonate solution, filtering, and then re-precipitating the acid with hydrochloric acid. orgsyn.org Crystallization from benzene can also be employed to obtain a purer product. orgsyn.org

Synthesis of Substituted this compound Derivatives

Directed Nitration for Nitro-Substituted Analogs

The nitration of aromatic compounds is a well-established electrophilic substitution reaction, typically carried out using a mixture of nitric acid and sulfuric acid. beilstein-journals.org The nitronium ion (NO2+) is the reactive electrophile. beilstein-journals.org While specific examples of the directed nitration of this compound itself are not detailed in the provided results, the principles of aromatic nitration can be applied. The benzoyl group is a deactivating, meta-directing group. Therefore, the nitration of this compound would be expected to yield the 3'-nitro-substituted analog. The reaction conditions, such as temperature, need to be carefully controlled to prevent multiple nitrations. chemguide.co.uk For instance, the nitration of β-benzoylpropionic acid, a related compound, is a known procedure. orgsyn.org

Preparation of Alkylated and Arylated Derivatives

Palladium-catalyzed cross-coupling reactions are effective for synthesizing arylated derivatives of this compound. acs.orgnih.gov Specifically, 3-benzoylacrylic acids can undergo decarboxylative arylation with arylboronic acids in the presence of a palladium catalyst and a copper salt oxidant to produce chalcones. acs.orgnih.gov This reaction can also be achieved using aryl halides as the aryl source. acs.orgnih.gov This method provides a route to various chalcone (B49325) derivatives. nih.gov

Synthetic Routes to 3-Amino-2-Benzoylacrylic Acid Derivatives

The synthesis of 3-amino-2-benzoylacrylic acid derivatives can be achieved by reacting halogenated benzoyl halides with 3-aminoacrylic acid derivatives. google.com This reaction is typically performed in an inert solvent such as methylene (B1212753) chloride, chloroform, toluene (B28343), tetrahydrofuran, or dioxane, at temperatures ranging from 10 to 200°C. google.com The presence of an acid acceptor may be required. google.com These compounds serve as valuable intermediates for the synthesis of other molecules. google.comgoogle.com For example, they can be reacted with cyclopropylamine (B47189) to produce 3-cyclopropylamino-2-benzoyl-acrylic acid derivatives. google.com

Synthesis of this compound Esters

Esters of this compound are commonly synthesized for various applications. nih.govguidechem.com A straightforward method for their preparation is the esterification of this compound with an alcohol in the presence of an acid catalyst. google.com However, as mentioned previously, controlling the geometry of the resulting ester can be a challenge. google.com

To obtain the trans-β-benzoylacrylic acid ester with high purity, a process has been developed that involves the dealcoholization of a by-product formed during the esterification reaction. google.com This method is considered industrially advantageous. google.com

Another approach involves the recycling of byproducts from the Michael addition reaction in the synthesis of related compounds, which can be decomposed to yield 3-benzoyl acrylate (B77674). google.com Additionally, pentafluorophenyl esters of this compound have been synthesized and used as reagents for bioconjugation. nih.gov

Below is a table summarizing some of the key synthetic reactions for this compound and its derivatives.

| Starting Material(s) | Reagent(s) | Product | Reaction Type |

| Maleic anhydride, Benzene | Aluminum chloride | trans-β-Benzoylacrylic acid | Friedel-Crafts Acylation |

| This compound | Arylboronic acid, Palladium catalyst, Copper salt | Chalcone derivatives | Decarboxylative Arylation |

| Halogenated benzoyl halides | 3-Aminoacrylic acid derivatives | 3-Amino-2-benzoylacrylic acid derivatives | Acylation |

| This compound | Alcohol, Acid catalyst | This compound ester | Esterification |

Esterification Reactions and Their Mechanisms

The mechanism of Fischer esterification proceeds through a series of proton transfer and nucleophilic acyl substitution steps: masterorganicchemistry.compressbooks.pubchemguide.co.uk

Protonation of the Carbonyl Oxygen: The reaction is initiated by the protonation of the carbonyl oxygen of the carboxylic acid by the acid catalyst. This step increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. pressbooks.pubchemguide.co.uk

Nucleophilic Attack by the Alcohol: The alcohol, acting as a neutral nucleophile, attacks the protonated carbonyl carbon. pressbooks.pub This leads to the formation of a tetrahedral intermediate. pressbooks.publibretexts.org

Proton Transfer: A proton is transferred from the oxonium ion (from the attacking alcohol) to one of the hydroxyl groups. pressbooks.pubbyjus.com This converts a hydroxyl group into a good leaving group (water). masterorganicchemistry.com

Elimination of Water: The tetrahedral intermediate collapses, eliminating a molecule of water and forming a protonated ester. masterorganicchemistry.comchemguide.co.uk

Deprotonation: The protonated ester is deprotonated, typically by the conjugate base of the acid catalyst or another alcohol molecule, to yield the final ester product and regenerate the acid catalyst. masterorganicchemistry.comchemguide.co.uk

To drive the equilibrium towards the formation of the ester, excess alcohol can be used, or water can be removed from the reaction mixture as it is formed, for example, by using a Dean-Stark apparatus. masterorganicchemistry.com

The esterification of this compound can also be influenced by the reaction conditions, leading to different products. For instance, in the reaction between β-benzoylacrylic acid and an alcohol, in addition to the expected ester, an alcohol addition product, β-benzoyl-α-alkoxypropionic acid ester, can be formed as a by-product. google.com

| Reactant | Reagents | Product | Reference |

|---|---|---|---|

| 3-[4-(3-chlorophenoxy)benzoyl]acrylic acid | Ethanol (B145695) | ethyl 3-[4-(3-chlorophenoxy)benzoyl]acrylate | prepchem.com |

| This compound ethyl ester | Alanine benzyl (B1604629) ester, triethylamine, ethanol | N-[(1S)-1-ethoxycarbonyl-3-phenyl-3-oxopropyl]-ALANINE benzyl ester | google.com |

Stereochemical Considerations in Ester Synthesis

This compound possesses a carbon-carbon double bond, allowing for the existence of cis and trans (or Z and E) geometric isomers. The stereochemistry of the starting acid and the reaction conditions can significantly influence the stereochemistry of the resulting ester. The trans-isomer of this compound and its esters is generally the more stable form. google.comguidechem.comnih.gov

The synthesis of trans-β-benzoylacrylic acid esters can be achieved through the dealcoholization of β-benzoyl-α-alkoxypropionic acid esters in the presence of an acid catalyst. google.com This process is particularly useful as the alkoxypropionic ester can be a by-product of the direct esterification of β-benzoylacrylic acid. google.com

When cis-β-benzoylacrylic acid is used in an esterification reaction, a mixture of products can be obtained, including the cis-ester, the more stable trans-ester, and the alcohol addition product. google.com The formation of the trans-ester from the cis-acid suggests that isomerization occurs under the reaction conditions.

Stereoselective syntheses have been developed to specifically produce (E)-α,β-unsaturated esters. organic-chemistry.org These methods often involve a sequence of reactions, such as an aldol-type reaction followed by an elimination reaction. organic-chemistry.org For example, the reaction of aldehydes with ethyl dibromoacetate promoted by samarium(II) iodide or chromium(II) chloride can yield (E)-α,β-unsaturated esters. organic-chemistry.org While not a direct esterification of this compound itself, these methods highlight strategies for controlling the stereochemistry of the α,β-unsaturated ester moiety.

The stereochemistry of derivatives can be confirmed using techniques like Nuclear Overhauser Effect (NOE) spectroscopy, which can distinguish between different spatial arrangements of atoms in a molecule. researchgate.net

Chemical Reactivity and Mechanistic Studies

Nucleophilic Addition Reactions

3-Benzoylacrylic acid, an α,β-unsaturated ketone, is susceptible to nucleophilic attack at two primary sites: the carbonyl carbon (1,2-addition) and the β-carbon (1,4-conjugate addition). The regioselectivity of this reaction is influenced by the nature of the nucleophile.

Amination Reactions and Elucidation of 1,2-Addition Mechanisms

The reaction of 3-aroylacrylic acids with amines can proceed via either 1,2- or 1,4-addition. Studies involving the amination of 3-(4-phenylbenzoyl)acrylic acid with various amines, such as benzylamine, p-toluidine, o-toluidine, and p-nitroaniline, have shown that the reaction proceeds via 1,2-addition to the α,β-unsaturated ketone functionality. This results in the formation of 2-N-arylamino-3-(4'-phenylbenzoyl)propionic acids. niscpr.res.in The structure of these products has been confirmed through analytical and spectral data. For instance, the IR spectrum of 2-(p-toluidino)-3-(4'-phenylbenzoyl)propionic acid displays characteristic absorption bands for the aroyl ketone carbonyl group (1700-1680 cm⁻¹), the carboxylic acid carbonyl group (1675-1660 cm⁻¹), the N-H group (3200-3150 cm⁻¹), and the O-H group (3360-3410 cm⁻¹). niscpr.res.in

Reactivity with Hydrazines and Formation of Nitrogen Heterocycles

The amination products of 3-(4-phenylbenzoyl)acrylic acid serve as valuable intermediates for the synthesis of nitrogen-containing heterocyclic compounds. niscpr.res.in For example, the hydrazinolysis of 2-N-arylamino-3-(4'-phenylbenzoyl)propionic acids with hydrazine (B178648) hydrate (B1144303) in boiling ethanol (B145695) yields the corresponding 6-(4'-biphenylyl)-4-(N-arylamino)-2,3,4,5-tetrahydropyridazin-3-ones. niscpr.res.in The formation of these pyridazinone derivatives is confirmed by spectral data. The IR spectrum of 6-(4'-biphenylyl)-4-(benzylamino)-2,3,4,5-tetrahydropyridazin-3-one exhibits strong absorption bands corresponding to the cyclic amide carbonyl group (1670-1685 cm⁻¹) and the N-H group (3180-3230 cm⁻¹). niscpr.res.in

Furthermore, these pyridazinone derivatives can undergo further transformations. For instance, treatment with a mixture of phosphorus oxychloride and phosphorus pentachloride can convert them into 3-chloropyridazine (B74176) derivatives. niscpr.res.in These chlorinated heterocycles can then be used in subsequent reactions, such as the formation of tetrazolopyridazines upon reaction with sodium azide (B81097). niscpr.res.in

Reactions with Cyclic Amines, e.g., Morpholine (B109124)

This compound reacts with the cyclic secondary amine morpholine. cymitquimica.comfishersci.cachemicalbook.com The reaction involves the nucleophilic addition of morpholine to the α,β-unsaturated system of the acid. acs.org This reaction, which can be carried out in solvents like toluene (B28343) or ethanol, results in the formation of 2-morpholin-4-yl-4-oxo-4-phenyl-butyric acid. cymitquimica.comfishersci.cachemicalbook.comthermofisher.com Studies have shown that the iodine-morpholine complex also reacts rapidly with trans-β-benzoylacrylic acid at room temperature, leading to the formation of a β-dimorpholino derivative. acs.org

Transformations with ortho-Phenylenediamines

The reaction of β-benzoylacrylic acid with substituted o-phenylenediamines leads to the formation of substituted quinoxalin-2-ones. researchgate.net This transformation provides a route to synthesize these important heterocyclic structures. The structure of at least one of these quinoxalin-2-one products has been definitively confirmed through X-ray analysis. researchgate.net

Catalytic Organic Transformations

Palladium-Catalyzed Decarboxylative Arylation

3-Benzoylacrylic acids have been shown to undergo palladium-catalyzed decarboxylative arylation, a reaction that provides a pathway to synthesize chalcone (B49325) derivatives. acs.orgnih.govomu.ac.jp This transformation can be achieved by reacting 3-benzoylacrylic acids with arylboronic acids in the presence of a palladium catalyst and a copper salt oxidant. acs.orgnih.gov This method offers a direct way to form a new carbon-carbon bond by coupling the aryl group from the boronic acid to the β-position of the acrylic acid, with the concurrent loss of carbon dioxide.

Furthermore, the scope of this decarboxylative arylation has been expanded to include aryl halides as an alternative aryl source, thus broadening the range of chalcone derivatives that can be synthesized through this methodology. acs.orgnih.gov This palladium-catalyzed reaction represents an efficient and versatile tool in organic synthesis for the construction of the chalcone scaffold.

An In-depth Look at the Chemical Reactivity and Properties of this compound

Fremont, CA — this compound, a notable α,β-unsaturated keto acid, is the subject of extensive research due to its versatile chemical reactivity. This article delves into specific aspects of its chemical behavior, including its role in the synthesis of chalcone derivatives, its participation in cycloaddition reactions, and the influence of electronic and polar effects on its reactivity.

The unique structural features of this compound, namely the presence of a carboxyl group, a carbon-carbon double bond, and a carbonyl group, make it a valuable precursor in various organic syntheses.

Synthesis of Chalcone Derivatives via Catalytic Pathways

A significant application of this compound is in the synthesis of chalcones, which are precursors to flavonoids and other biologically important compounds. nih.govresearchgate.netnih.gov A recently developed method involves a palladium-catalyzed decarboxylative arylation. nih.govacs.org In this process, 3-benzoylacrylic acids react with arylboronic acids in the presence of a palladium catalyst and a copper salt oxidant, such as Cu(OAc)2·H2O, to yield chalcone derivatives. nih.govacs.orgresearchgate.net This reaction can also be achieved using aryl halides as the aryl source, broadening its applicability. researchgate.netacs.org Mechanistic studies suggest that the formation of chalcone proceeds through either an ArPdX-mediated decarboxylation or a Heck-type reaction. nih.gov

Cycloaddition Chemistry

This compound and its derivatives are effective dipolarophiles in cycloaddition reactions, particularly with 1,3-dipoles like azomethine ylides.

The reaction of 3-benzoylacrylic acids with azomethine ylides, often generated in situ from the decarboxylative condensation of isatins and α-amino acids, provides a direct route to complex heterocyclic structures. researchgate.netsemanticscholar.orgbeilstein-journals.orgbeilstein-journals.orgnih.gov This multicomponent reaction is a prime example of an atom-economical process for constructing spirooxindoles, which are of significant interest in medicinal chemistry. beilstein-journals.orgfrontiersin.org The reaction proceeds by the regioselective addition of the azomethine ylide to the carbon-carbon double bond of the aroylacrylic acid. researchgate.netsemanticscholar.org Highly reactive aroylacrylic acids can lead to very short reaction times. researchgate.net

The cycloaddition reactions of this compound are characterized by high regio- and stereoselectivity. semanticscholar.orgbeilstein-journals.org Computational studies, using methods like Density Functional Theory (DFT), have been employed to understand the reaction's selectivity. researchgate.netbeilstein-journals.org The regiochemistry is dictated by the electronic properties of the reactants, with the most nucleophilic center of the azomethine ylide adding to the most electrophilic site of the this compound. researchgate.netsemanticscholar.org This typically results in the formation of a single regioisomer. semanticscholar.org The stereochemistry of the resulting cycloadducts has been unambiguously confirmed through techniques such as NOE experiments in 1H NMR and single-crystal X-ray analysis. semanticscholar.orgbeilstein-journals.org

Electronic and Polar Effects on Reactivity

The reactivity of this compound can be finely tuned by introducing substituents on the phenyl ring. The electronic effects of these substituents have been quantitatively studied to understand their influence on the acid's properties.

The ionization constants (pKa) of a series of substituted trans-3-benzoylacrylic acids have been determined in various solvent systems, including 80% (w/w) 2-methoxyethanol–water and water. rsc.orgrsc.orgresearchgate.net These pKa values provide a quantitative measure of the acidity of these compounds. For cis-3-benzoylacrylic acids, which exist in equilibrium with their cyclic tautomeric forms, the observed pKa values have been corrected to obtain the true pKa values (pKaT) that reflect the acidity of the open-chain form. rsc.org

Table 1: pKa Values for para-Substituted trans-β-Aroylacrylic Acids

| Substituent (X) | pKa |

|---|---|

| OCH₃ | 3.49 |

| CH₃ | 3.43 |

| H | 3.32 |

| Cl | 3.19 |

| Br | 3.18 |

| CN | 3.03 |

| NO₂ | 2.95 |

Data sourced from spectrophotometric determination in water at 25°C. researchgate.net

The Hammett equation, a linear free-energy relationship, has been successfully applied to correlate the pKa values of substituted 3-benzoylacrylic acids with substituent constants (σ). rsc.orgrsc.orgresearchgate.netwikipedia.org This analysis allows for the quantification of the transmission of polar effects from the substituent on the phenyl group to the carboxylic acid functional group. rsc.org For trans-3-benzoylacrylic acids, a good linear correlation is observed between pKa and the Hammett σp constants. researchgate.net The reaction constant (ρ) obtained from the Hammett plot provides insight into the sensitivity of the ionization to substituent effects. rsc.orgrsc.org For cis-3-benzoylacrylic acids, a modified Hammett equation incorporating both inductive (σI) and resonance (σR°) constants has been used to correlate the equilibrium constants for ring-chain tautomerism. rsc.org The reaction constants for the cis-acids indicated a comparable transmission of the substituent polar effect to that observed in the corresponding trans-acids. rsc.org

Byproduct Formation and Strategies for Minimization

In the synthesis and subsequent reactions of this compound, the formation of undesired byproducts can significantly impact the yield and purity of the target compounds. Understanding the mechanisms leading to these byproducts is crucial for developing effective strategies to mitigate their formation. Research has identified several key side reactions and has provided methods to control them.

Byproducts in the Synthesis of this compound

The Friedel-Crafts acylation of benzene (B151609) with maleic anhydride (B1165640) is a common route to synthesize this compound. However, the workup and purification steps are critical, as improper conditions can lead to significant byproduct formation.

A primary byproduct identified is β-benzoyllactic acid . This compound forms when this compound is heated in the presence of dilute hydrochloric acid, a reagent often used during the hydrolysis of the reaction intermediate. The structural similarity between β-benzoyllactic acid and the desired product makes purification exceedingly difficult. orgsyn.org

Byproducts in Reactions of this compound and its Esters

When this compound is used in subsequent chemical transformations, such as esterification or cycloaddition reactions, other byproducts can arise.

In acid-catalyzed esterification reactions with alcohols, a significant byproduct is the corresponding β-benzoyl-α-alkoxypropionic acid ester . This results from the Michael addition of the alcohol to the α,β-unsaturated system of the benzoylacrylic acid ester. google.com For instance, the reaction of trans-β-benzoylacrylic acid with ethanol in the presence of sulfuric acid yields a mixture of the desired ethyl trans-β-benzoylacrylate and the byproduct ethyl β-benzoyl-α-ethoxypropionate. google.com

In more complex reactions, such as 1,3-dipolar cycloadditions involving azomethine ylides, low to moderate yields are sometimes attributed to considerable resinification of the reaction mixture. researchgate.net This suggests the formation of polymeric or undefined decomposition products. Furthermore, in reactions with amino acid derivatives, Michael addition byproducts are known to form, which can be difficult to separate from the desired product. google.com

Table 1: Byproduct Formation in Reactions Involving this compound

| Reaction Type | Byproduct Formed | Conditions Favoring Formation | Source(s) |

| Synthesis (Workup) | β-Benzoyllactic acid | Heating with dilute hydrochloric acid during hydrolysis. | orgsyn.org |

| Synthesis (Purification) | Acetophenone (B1666503) | Heating with excess sodium carbonate. | orgsyn.org |

| Esterification | β-Benzoyl-α-alkoxypropionic acid ester | Acid-catalyzed reaction with an alcohol (e.g., ethanol). | google.com |

| 1,3-Dipolar Cycloaddition | Resin/Polymeric materials | Boiling in solvents like ethanol and water. | researchgate.net |

| Reaction with Amino Esters | Michael addition adducts | Reaction of 3-benzoyl acrylate (B77674) with amino acid esters. | google.com |

Strategies for Minimization

Several strategies have been developed to minimize the formation of these byproducts, thereby improving reaction efficiency and product purity.

To prevent the formation of β-benzoyllactic acid during synthesis, careful temperature control is essential. The hydrolysis of the aluminum chloride complex should be performed with thorough cooling in an ice bath. orgsyn.org Hydrochloric acid should only be added after the initial exothermic heat from the addition of water has dissipated. orgsyn.org Additionally, concentrating the product solution should be done under reduced pressure to avoid overheating, and the crude product should be isolated from the acidic aqueous solution without prolonged standing. orgsyn.org

The degradation to acetophenone can be avoided by using milder conditions during base extraction. Instead of heating with excess sodium carbonate, the crude product can be dissolved by gentle warming to 40–50°C. orgsyn.org

In the case of esterification, the formation of the β-benzoyl-α-alkoxypropionic acid ester byproduct can be addressed by converting it back to the desired product. This can be achieved through a dealcoholization reaction, which is facilitated by an acid catalyst and shifting the reaction equilibrium. google.com Methods to shift the equilibrium include distilling away the alcohol as it is formed, either under reduced pressure or through azeotropic removal of water. google.com

For Michael addition byproducts formed during reactions with amino esters, a patented method describes a recycling process. The process involves adjusting the pH of the solution containing the byproduct to a range of 3-6 and heating it to temperatures above 20°C (preferably 40-80°C). These conditions cause the retro-Michael reaction, decomposing the byproduct back into the starting 3-benzoyl acrylate, which can then be recovered. google.com

To suppress the resinification observed in certain cycloaddition reactions, carrying out the reaction at room temperature with stirring has been shown to be effective. researchgate.net

Table 2: Strategies for Minimizing Byproduct Formation

| Byproduct | Minimization Strategy | Key Procedural Details | Source(s) |

| β-Benzoyllactic acid | Strict Temperature Control | Perform hydrolysis in an ice bath; add HCl after exotherm subsides; use reduced pressure for solvent removal. | orgsyn.org |

| Acetophenone | Milder Base Treatment | Dissolve crude product in sodium carbonate solution by warming gently to 40–50°C, avoiding excessive heat. | orgsyn.org |

| β-Benzoyl-α-alkoxypropionic acid ester | Byproduct Conversion/Equilibrium Shift | De-alcoholize the byproduct using an acid catalyst; distill away alcohol/water during the reaction. | google.com |

| Michael addition adducts | Retro-Michael Reaction | Adjust pH of the byproduct solution to 3-6 and heat (40-80°C) to induce decomposition back to the starting material. | google.com |

| Resin/Polymeric materials | Modified Reaction Conditions | Conduct the reaction at room temperature with stirring instead of at boiling temperatures. | researchgate.net |

Structural Elucidation and Advanced Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of organic molecules. For 3-Benzoylacrylic acid, various NMR experiments provide unambiguous evidence for its structure.

Proton (¹H) NMR Chemical Shift and Coupling Analysis

The ¹H NMR spectrum of trans-3-Benzoylacrylic acid provides key information about the number and environment of its protons. chemicalbook.com In a typical spectrum, the protons of the phenyl group appear as multiplets in the aromatic region, usually between δ 7.5 and 8.1 ppm. The olefinic protons, which are part of the acrylic acid moiety, appear as distinct doublets due to coupling with each other. The proton attached to the carbon adjacent to the carbonyl group is typically found further downfield compared to the proton adjacent to the carboxyl group. chemicalbook.com The coupling constant (J) between these two olefinic protons is a critical diagnostic tool for determining the stereochemistry of the double bond. A large coupling constant, typically around 15.6 Hz, is characteristic of a trans configuration, indicating that the protons are on opposite sides of the double bond. chemicalbook.com The acidic proton of the carboxylic acid group is often broad and its chemical shift can vary depending on the solvent and concentration.

| Proton Assignment | Chemical Shift (ppm) | Coupling Constant (Hz) |

| Aromatic Protons | 7.530 - 8.016 | - |

| Olefinic Proton (α to C=O) | 8.009 | J = 15.6 |

| Olefinic Proton (β to C=O) | 6.904 | J = 15.6 |

| Carboxylic Acid Proton | ~8.4 | broad |

Table 1: Representative ¹H NMR data for trans-3-Benzoylacrylic acid. chemicalbook.com Note that the exact chemical shifts can vary slightly depending on the solvent and experimental conditions.

Carbon-13 (¹³C) NMR Structural Assignment

The ¹³C NMR spectrum provides information on all the unique carbon atoms within the this compound molecule. The carbonyl carbons of the ketone and the carboxylic acid are typically found at the downfield end of the spectrum, often in the range of δ 160-200 ppm. The carbon atoms of the aromatic ring will appear in the δ 120-140 ppm region. The olefinic carbons also have characteristic chemical shifts, with the carbon beta to the carbonyl group appearing at a higher chemical shift (downfield) than the alpha carbon. organicchemistrydata.org This is due to the electron-withdrawing effect of the carbonyl group.

| Carbon Assignment | Chemical Shift (ppm) |

| Ketone Carbonyl | ~189 |

| Carboxylic Acid Carbonyl | ~171 |

| Aromatic Carbons | ~128 - 137 |

| Olefinic Carbon (β to C=O) | ~140 |

| Olefinic Carbon (α to C=O) | ~129 |

Table 2: Typical ¹³C NMR chemical shift ranges for this compound. organicchemistrydata.orgchemicalbook.com Precise values can differ based on experimental parameters.

Two-Dimensional NMR Techniques (e.g., HMBC, NOESY)

Two-dimensional (2D) NMR techniques are invaluable for confirming the connectivity of atoms within the this compound structure. ipb.pt

Heteronuclear Multiple Bond Correlation (HMBC) spectroscopy shows correlations between protons and carbons that are separated by two or three bonds. nih.gov This is particularly useful for establishing the connection between the phenyl ring and the acrylic acid moiety. For instance, correlations would be expected between the protons on the phenyl ring and the ketone carbonyl carbon, as well as between the olefinic protons and the carbonyl carbons. beilstein-journals.org

Nuclear Overhauser Effect Spectroscopy (NOESY) provides information about the spatial proximity of protons. In the context of this compound, NOESY can be used to confirm the trans stereochemistry of the double bond. A strong NOE correlation would be expected between the two olefinic protons if they were on the same side of the double bond (cis isomer), while a weaker or absent correlation is indicative of the trans isomer. beilstein-journals.orgbeilstein-journals.org

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of this compound displays several characteristic absorption bands that confirm its structure. dmscollege.ac.inwhiterose.ac.uk

A broad absorption band is typically observed in the region of 2500-3300 cm⁻¹, which is characteristic of the O-H stretching vibration of the carboxylic acid group. libretexts.org

A strong, sharp absorption band appears around 1680-1710 cm⁻¹, corresponding to the C=O stretching vibration of the carboxylic acid carbonyl group. libretexts.org

Another strong C=O stretching band is observed around 1640-1660 cm⁻¹, which is attributed to the ketone carbonyl group conjugated with the double bond and the aromatic ring. libretexts.org

The C=C stretching vibration of the alkene appears in the region of 1600-1640 cm⁻¹. libretexts.org

C-H stretching vibrations for the aromatic and vinylic protons are typically observed around 3000-3100 cm⁻¹. libretexts.org

The out-of-plane C-H bending vibrations of the aromatic ring can provide information about the substitution pattern.

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| Carboxylic Acid | O-H Stretch | 2500 - 3300 (broad) |

| Carboxylic Acid | C=O Stretch | 1680 - 1710 |

| Ketone | C=O Stretch | 1640 - 1660 |

| Alkene | C=C Stretch | 1600 - 1640 |

| Aromatic/Vinylic | C-H Stretch | 3000 - 3100 |

Table 3: Characteristic IR absorption bands for this compound. libretexts.orglibretexts.org

Mass Spectrometry (MS) Techniques for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation pattern. scienceready.com.au

The mass spectrum of this compound will show a molecular ion peak (M⁺) corresponding to its molecular weight (176.17 g/mol ). nih.gov The fragmentation of the molecular ion provides valuable structural clues. Common fragmentation pathways for carboxylic acids include the loss of a hydroxyl radical (·OH, M-17) and the loss of a carboxyl group (·COOH, M-45). libretexts.org The benzoyl group can also lead to characteristic fragments, such as the benzoyl cation (C₆H₅CO⁺) at m/z 105.

Theoretical and Computational Chemistry Investigations

Conformational Analysis and Energy Landscapes

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule, known as conformations, that can be interconverted by rotation about single bonds. libretexts.org The potential energy surface, or energy landscape, maps the energy of a molecule as a function of its geometry, revealing the most stable conformations (local and global minima) and the energy barriers between them. nih.govbiorxiv.org

The stability of different conformers is influenced by factors such as steric hindrance and electronic interactions. libretexts.org In the case of 3-benzoylacrylic acid, the planarity and relative orientation of the benzoyl and acrylic acid groups are key determinants of conformational energy.

Table 1: Representative Conformers of this compound This table is illustrative, based on computational studies describing the optimization of various conformers. The relative energies are hypothetical values to demonstrate the concept.

| Conformer | Description of Geometry | Relative Energy (kcal/mol) |

|---|---|---|

| Global Minimum | Optimized, most stable three-dimensional arrangement. | 0.00 |

| Conformer A | Rotation around the C-C bond connecting the phenyl and carbonyl groups. | +1.5 |

| Conformer B | Rotation around the C-C single bond of the acrylic acid backbone. | +2.8 |

Quantum Mechanical Calculations (e.g., DFT at M06-2X/cc-pVTZ, B3LYP/6-311+G(d,p) levels)

Quantum mechanical calculations are essential for accurately describing the electronic structure and properties of molecules. Density Functional Theory (DFT) is a widely used method that balances computational cost and accuracy.

Specific levels of theory, which define the mathematical approximations used, are chosen based on the system and properties of interest. For this compound and its reactions, the M06-2X functional with the cc-pVTZ basis set has been employed to optimize the geometries of reactants and conformers. beilstein-journals.orgsemanticscholar.org The M06-2X functional is known for its good performance in describing non-covalent interactions, which can be important in conformational analysis. researchgate.net

Another commonly used combination is the B3LYP functional with a Pople-style basis set like 6-311+G(d,p) . This level of theory is a robust choice for geometry optimizations, frequency calculations, and determining electronic properties of organic molecules. researchgate.netscispace.com The inclusion of diffuse functions (+) and polarization functions (d,p) allows for a more accurate description of the electron distribution, especially for systems with lone pairs and pi-systems, like this compound.

These calculations provide fundamental data such as total energies, orbital energies (HOMO/LUMO), and atomic charges, which are used in subsequent analyses of reactivity and reaction mechanisms. vdoc.pub

Analysis of Molecular Electrostatic Potential (MEP) Surfaces

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for understanding and predicting the reactive behavior of molecules. libretexts.org It maps the electrostatic potential onto the molecule's electron density surface, visually representing the charge distribution. libretexts.orguni-muenchen.de

Different colors on the MEP surface indicate different potential values:

Red: Regions of most negative electrostatic potential, rich in electrons, and susceptible to electrophilic attack.

Blue: Regions of most positive electrostatic potential, electron-poor, and susceptible to nucleophilic attack.

Green/Yellow: Regions of intermediate potential.

For this compound, the MEP surface would reveal distinct regions of negative and positive potential. The oxygen atoms of the carbonyl and carboxylic acid groups are expected to be centers of high electron density, appearing as red or yellow regions. researchgate.net These sites are the most likely points for interaction with electrophiles or for engaging in hydrogen bonding. Conversely, the hydrogen atom of the carboxylic acid group would be a region of positive potential (blue), highlighting its acidic nature. researchgate.net The MEP analysis helps in identifying the molecule's reactive sites for various types of interactions. uni-muenchen.de

Determination and Interpretation of Quantum Chemical Descriptors (e.g., Fukui Functions, Natural Bonding Orbitals)

To quantify the reactivity predicted by MEP surfaces, various quantum chemical descriptors are calculated. These indices provide a more quantitative measure of local reactivity.

Fukui Functions: The Fukui function measures the change in electron density at a specific point in a molecule when an electron is added or removed. It helps identify the most electrophilic and nucleophilic sites within a molecule. beilstein-journals.orgsemanticscholar.org In the context of a reaction, the most favorable interaction occurs between the site with the highest nucleophilic Fukui function (ƒ⁻) on one reactant and the highest electrophilic Fukui function (ƒ⁺) on the other. scispace.com For this compound, Fukui function analysis has been used to identify the most electrophilic sites, which are crucial for predicting the regioselectivity of cycloaddition reactions. beilstein-journals.orgsemanticscholar.org

Natural Bonding Orbitals (NBO): NBO analysis transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of chemical bonds, lone pairs, and core orbitals. beilstein-journals.orgsemanticscholar.org This method provides insights into charge distribution and donor-acceptor (hyperconjugative) interactions. The atom charges calculated within the NBO framework are used for the analysis of Fukui function indices, helping to pinpoint the most reactive sites of the reactants. beilstein-journals.orgsemanticscholar.org A newer development, the Natural Orbital Fukui Function (NOFF), is derived from NBO occupancies and is effective in interpreting bond formation and breakage in reactions. rsc.org

Table 2: Conceptual Reactivity Descriptors for this compound This table is a conceptual representation of how reactivity descriptors are applied. The values are for illustrative purposes.

| Atomic Site | Descriptor | Value/Interpretation | Reactivity Implication |

|---|---|---|---|

| Carbonyl Carbon (Benzoyl) | Fukui Function (ƒ⁺) | High positive value | Electrophilic site, susceptible to nucleophilic attack. |

| β-Carbon (Acrylic) | Fukui Function (ƒ⁺) | Significant positive value | Electrophilic site, target for nucleophiles in Michael additions. beilstein-journals.orgsemanticscholar.org |

| Carbonyl Oxygen (Carboxyl) | Fukui Function (ƒ⁻) | High positive value | Nucleophilic site, prone to electrophilic attack or H-bonding. |

| C=C Bond | NBO Analysis | π-orbital interaction | Site for cycloaddition reactions. beilstein-journals.orgsemanticscholar.org |

Computational Modeling of Reaction Mechanisms and Selectivity

Computational chemistry is instrumental in modeling entire reaction pathways, allowing for the investigation of mechanisms and the origins of selectivity (chemo-, regio-, and stereo-). By calculating the structures and energies of reactants, transition states, intermediates, and products, a complete energy profile of a reaction can be constructed.

For this compound, computational modeling has been applied to understand its role as a dipolarophile in 1,3-dipolar cycloaddition reactions. beilstein-journals.orgsemanticscholar.org DFT calculations (at the M06-2X/cc-pVTZ level) were used to investigate the reaction between an azomethine ylide and this compound. beilstein-journals.orgsemanticscholar.org This modeling demonstrated that the reaction proceeds regioselectively. The addition of the most nucleophilic center of the ylide occurs at the most electrophilic site of the this compound, as identified by Fukui function analysis. beilstein-journals.orgsemanticscholar.org This computational approach correctly predicted the formation of a single regio- and stereoisomer, which was consistent with experimental X-ray diffraction results. beilstein-journals.org Such studies highlight the predictive power of computational modeling in explaining and guiding synthetic organic chemistry.

Applications in Advanced Organic Synthesis

Role as a Versatile Building Block for Complex Architectures

3-Benzoylacrylic acid is widely recognized as a versatile organic building block for synthesizing more intricate molecules. guidechem.comchemscene.comevitachem.com Its utility stems from the presence of multiple reactive centers within its structure: the carboxylic acid group, the conjugated double bond, and the benzoyl moiety's carbonyl group. This trifunctional nature allows it to participate in a wide array of chemical reactions, including cycloadditions, multicomponent reactions (MCRs), and condensation reactions. Chemists leverage these reactive sites to construct complex polycyclic and heterocyclic scaffolds, which are often the core structures of pharmacologically active compounds and industrially significant chemicals. The strategic employment of this compound enables the efficient assembly of elaborate molecules from a relatively simple and accessible starting material.

Strategies for Multicomponent Reactions (MCRs)

Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product containing the essential parts of all starting materials, are highly valued in organic synthesis for their efficiency and atom economy. nih.gov this compound is an excellent substrate for MCRs, particularly in the synthesis of complex nitrogen-containing heterocycles. nih.govbeilstein-journals.org

One prominent strategy involves the 1,3-dipolar cycloaddition of azomethine ylides with this compound acting as the dipolarophile. In a typical three-component reaction, an isatin (B1672199) and an α-amino acid (such as proline or sarcosine) react to generate an azomethine ylide in situ. This reactive dipole then undergoes a cycloaddition with the electron-deficient double bond of this compound to produce complex spiro-heterocyclic systems stereoselectively. beilstein-journals.org The efficiency and selectivity of these reactions can often be tuned by adjusting the reaction medium and temperature. beilstein-journals.org

Another powerful MCR strategy is the Ugi reaction followed by an intramolecular cyclization. For instance, replacing the standard carboxylic acid component in an Ugi reaction with this compound leads to the formation of highly substituted 2,5-diketopiperazines. nih.gov This transformation proceeds through an initial Ugi four-component condensation, followed by a spontaneous intramolecular aza-Michael addition, demonstrating the compound's utility in designing tandem reaction sequences. nih.gov

Synthesis of Diverse Heterocyclic Compound Classes

The rich chemistry of this compound makes it a valuable precursor for a wide range of heterocyclic compounds, which are central to medicinal chemistry and materials science.

Spirooxindoles are a privileged class of heterocyclic compounds due to their prevalence in natural products and their significant pharmaceutical potential. mdpi.com this compound is a key reagent in the modular three-component synthesis of complex spirooxindoles. beilstein-journals.org The reaction typically involves the 1,3-dipolar cycloaddition of an azomethine ylide, generated in situ from the decarboxylative condensation of an isatin and a secondary α-amino acid, with trans-3-benzoylacrylic acid serving as the olefinic dipolarophile. beilstein-journals.orgmdpi.com This approach is noted for its high degree of regio- and stereoselectivity, affording structurally complex spirooxindoles in moderate to good yields. beilstein-journals.org The reaction proceeds efficiently under reflux conditions in solvents like methanol (B129727) or acetonitrile. mdpi.comresearchgate.net

| Reactant 1 | Reactant 2 | Reactant 3 | Product Class | Yield (%) | Reference |

| Substituted Isatins | L-Proline | trans-3-Benzoylacrylic acid | Spirooxindolo-pyrrolizidines | 40-86 | mdpi.comresearchgate.net |

| Substituted Isatins | Pipecolic Acid | trans-3-Benzoylacrylic acid | Spirooxindolo-indolizidines | 45-69 | mdpi.comresearchgate.net |

| Isatins | Sarcosine | Aroylacrylic acids | Spirooxindolo-pyrrolidines | Moderate to Good | beilstein-journals.org |

This table summarizes the synthesis of spirooxindoles using this compound in multicomponent reactions.

The synthesis of spiro-heterocycles using this compound can be precisely controlled to yield different fused ring systems, such as pyrrolizines and indolizines, by careful selection of the amino acid component. mdpi.com These bicyclic nitrogen-containing scaffolds are of significant interest in alkaloid chemistry.

When L-proline, a five-membered cyclic amino acid, is used in the three-component reaction with an isatin and this compound, the resulting spirooxindole product contains a fused pyrrolizine nucleus. mdpi.comresearchgate.net The reaction proceeds via a 1,3-dipolar cycloaddition mechanism.

Conversely, if L-proline is replaced with its six-membered homolog, pipecolic acid, the reaction yields spirooxindoles fused with an indolizine (B1195054) ring system. mdpi.comresearchgate.netsciprofiles.com This elegant synthetic strategy allows for the creation of diverse molecular scaffolds by simply altering one of the initial building blocks. The synthesis of these spiro[indoline-3,3′-indolizine] derivatives occurs with high regio- and stereospecificity. sciprofiles.com

Pyridazinone derivatives are another important class of heterocycles accessible from this compound. The synthesis is typically achieved through the condensation reaction of this compound with hydrazine (B178648) hydrate (B1144303) or its derivatives. scispace.comacs.org This reaction leads to the formation of the core 4,5-dihydropyridazin-3(2H)-one ring.

These pyridazinone scaffolds can serve as intermediates for further transformations. For example, they exist in a lactam-lactim tautomeric equilibrium. The lactim form can be reacted with reagents like phosphorus oxychloride to produce 3-chloropyridazine (B74176) derivatives. niscpr.res.in These chlorinated intermediates are valuable precursors for introducing further diversity. Treatment of a 3-chloropyridazine with sodium azide (B81097) in ethanol (B145695) results in the formation of a tetrazolopyridazine, where a tetrazole ring is fused to the pyridazine (B1198779) core. niscpr.res.in This sequential transformation highlights the utility of this compound in building more complex, fused heterocyclic systems. niscpr.res.inresearchgate.net

Formation of Industrially Relevant Organic Intermediates

Beyond its use in the synthesis of diverse heterocyclic systems, this compound and its esters are crucial intermediates in the production of industrially significant chemicals, particularly pharmaceuticals. Notably, 3-benzoyl-acrylic acid esters are described as important intermediates in the synthesis of "pril" antihypertensive drugs. google.com

Biomedical and Pharmaceutical Applications of 3 Benzoylacrylic Acid Derivatives

Contributions to Drug Discovery and Development

The inherent reactivity and structural features of 3-benzoylacrylic acid and its derivatives make them attractive starting points for the discovery and development of new drugs. sigmaaldrich.com These compounds can serve as key intermediates in the synthesis of complex molecules with desired pharmacological properties. Their utility spans various therapeutic areas, including the development of antibacterial agents and other valuable pharmaceutical products. google.com

Modulation of Specific Biological Targets

The therapeutic potential of this compound derivatives extends to their ability to modulate specific biological targets implicated in various diseases, particularly cancer.

Reactivation of Tumor Suppressor Protein p53

The tumor suppressor protein p53 plays a crucial role in preventing cancer formation, and its inactivation by mutation is a common event in human cancers. researchgate.net Reactivating mutant p53 is a promising strategy for cancer therapy. mdpi.com Derivatives of this compound have been identified as potential reactivators of mutant p53. nih.gov

Research has shown that this compound and its derivatives can covalently bind to cysteine residues within the p53 core domain. mdpi.comnih.gov This interaction can lead to the stabilization of the mutant p53 protein, raising its melting temperature and potentially refolding it into a more wild-type-like conformation. mdpi.comnih.govnih.gov This stabilization is a key step in restoring the tumor-suppressing functions of p53. nih.gov The ability of these compounds to act as Michael acceptors facilitates their covalent interaction with thiol groups on p53. nih.govki.se This mechanism of action is shared by other known p53 reactivating compounds. mdpi.comki.se

| Compound | Effect on p53 | Observed Change |

| This compound | Stabilization | Increased melting temperature of the core domain of wild-type and mutant p53. nih.govnih.gov |

| (E)-4-(4-fluorophenyl)-4-oxobut-2-enoic acid | Stabilization | Increased melting temperature of the core domain of wild-type and mutant p53. mdpi.comnih.gov |

Dual Inhibition of Tubulin and Epidermal Growth Factor Receptor (EGFR)

In the realm of cancer therapy, targeting multiple pathways simultaneously can be a more effective strategy than single-target approaches. Certain derivatives of this compound have been engineered to act as dual inhibitors of both tubulin and the epidermal growth factor receptor (EGFR), two critical targets in cancer treatment. nih.govsci-hub.seresearchgate.net

A series of shikonin (B1681659) derivatives incorporating a benzoylacrylic acid moiety have been synthesized and shown to exhibit potent anticancer activity. nih.gov One such derivative, PMMB-317, demonstrated significant anti-proliferative effects against the A549 lung cancer cell line. nih.gov

Mechanistic studies revealed that these dual-inhibitor compounds induce apoptosis (programmed cell death) in cancer cells. nih.gov This is accompanied by a decrease in the mitochondrial membrane potential and an increase in the production of reactive oxygen species (ROS), both of which are hallmarks of apoptosis. nih.gov Furthermore, these compounds cause cell cycle arrest at the G2/M phase, preventing cancer cells from dividing and proliferating. nih.govresearchgate.net

At the molecular level, these derivatives inhibit the EGFR signaling pathway by blocking the downstream mitogen-activated protein kinase (MAPK) and the anti-apoptotic kinase AKT pathways. nih.govresearchgate.net This multifaceted mechanism of action, combining tubulin inhibition and EGFR pathway blockade, makes these this compound derivatives promising candidates for the development of novel anticancer therapies. nih.govresearchgate.net

| Derivative | Target(s) | Cellular Effects |

| PMMB-317 | Tubulin and EGFR | Induces apoptosis, decreases mitochondrial membrane potential, increases ROS production, causes G2/M cell cycle arrest, inhibits MAPK/AKT pathways. nih.govresearchgate.net |

Structure-Activity Relationship (SAR) Studies for Biological Potency

Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry for understanding how the chemical structure of a compound influences its biological activity. For derivatives of this compound, SAR analyses have been crucial in identifying the key molecular features that govern their therapeutic effects.

Studies on related structures, such as 3-benzoylpropionic acid derivatives, have demonstrated that substituents on the benzene (B151609) ring significantly impact their immunomodulative and anti-arthritic activities. nih.gov The electronic effects and the specific structural characteristics of these substituents were found to be important factors for their suppressing activity on adjuvant-induced arthritis in rats. nih.gov Similarly, for benzoylamino benzoic acid derivatives acting as inhibitors of β-ketoacyl-acyl carrier protein synthase III (FabH), SAR studies revealed that increased hydrophobicity, molar refractivity, and aromaticity enhance inhibitory activity. nih.gov The presence of a hydroxyl group on the nucleus was also found to be conducive to activity. nih.gov

In the context of anticancer applications, a series of shikonin derivatives incorporating a benzoylacrylic moiety were synthesized and evaluated. nih.gov These studies help in rationally designing more potent compounds by modifying the molecular scaffold to enhance interactions with biological targets. bohrium.com

Quantitative Structure-Activity Relationship (QSAR) analysis provides a mathematical framework for correlating the chemical structure of compounds with their biological activities. mdpi.com This approach is instrumental in predicting the potency of new derivatives and optimizing lead compounds.

A key example is the successful application of Hansch linear free-energy relations to a series of substituted trans-3-benzoylacrylic acids to correlate their bacteriostatic activity. acs.org These studies established a relationship between activity and lipophilicity, showing parallels with other antibacterial agents. acs.org The analysis identified an ideal lipophilic character for activity against gram-positive cells and a polar reaction constant, suggesting an enzyme-inhibitor interaction as a possible mode of action. acs.org

In another study on benzoylaminobenzoic acid derivatives as FabH inhibitors, 2D and 3D-QSAR models were developed. nih.govdergipark.org.tr The 2D QSAR models indicated that the presence of aromatic rings substituted with a single bond could potentiate antimicrobial activity. dergipark.org.tr The comparison between QSAR models for FabH inhibition and antibacterial activity against various strains like S. aureus and E. coli consistently showed that hydrophobicity and aromaticity are key contributors to the inhibitory activity. nih.gov

Interactive Data Table: QSAR Findings for Benzoyl-Containing Acid Derivatives

| Compound Series | Target Activity | Key QSAR Findings | Favorable Properties | Unfavorable Properties | Reference |

| trans-3-Benzoylacrylic acids | Bacteriostatic | Activity correlates with lipophilicity and polar substituent constants. | Ideal lipophilicity (π₀ ≈ 6.1), Negative polar reaction constant (ρ ≈ -0.6 to -0.7) | --- | acs.org |

| Benzoylaminobenzoic acids | FabH Inhibition / Antibacterial | Activity correlates with physicochemical and structural properties. | Increased hydrophobicity, Molar refractivity, Aromaticity, Presence of OH group | Presence of heteroatoms (N, O, S) at R1 position | nih.gov |

| 3-Benzoylpropionic acids | Anti-arthritic | Activity depends on electronic effects and structural features of substituents. | Specific electronic and structural features on the benzene ring. | --- | nih.gov |

Computational Approaches in Drug Design

Computational methods are indispensable tools in modern drug discovery, enabling the rapid screening of compounds and providing insights into their mechanisms of action at a molecular level. researchgate.net For this compound derivatives, techniques like molecular docking and 3D-QSAR modeling have been pivotal in designing and optimizing new therapeutic agents.

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target molecule, typically a protein, to form a stable complex. jscimedcentral.com This method is used to understand the binding mode and estimate the binding affinity, guiding the design of more potent inhibitors. jscimedcentral.com

In a notable study, molecular docking simulations were performed for a series of benzoylacrylic acid shikonin ester derivatives. nih.gov One potent compound, PMMB-317, was shown to bind simultaneously to both tubulin and the epidermal growth factor receptor (EGFR). nih.gov The simulation revealed that PMMB-317 interacts with the active sites of both proteins through various forces, explaining its dual inhibitory action. nih.gov This dual-targeting capability is a promising strategy for developing novel anticancer agents. nih.gov Docking studies on other, broader classes of compounds like benzoic acid derivatives against the SARS-CoV-2 main protease have also been used to predict binding affinities and interactions with key amino acid residues in the active site. nih.gov